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Ginsenoside Rb3 - 68406-26-8

Ginsenoside Rb3

Catalog Number: EVT-269185
CAS Number: 68406-26-8
Molecular Formula: C53H90O22
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Panax notoginseng, Panax ginseng, and Panax quinquefolius with data available.
Source and Classification

Ginsenoside Rb3 is primarily sourced from the roots of Panax ginseng C. A. Meyer. This plant has been used in traditional medicine for centuries, particularly in East Asia. The classification of ginsenosides can be complex, but they are generally categorized based on their aglycone structure and the number of sugar moieties attached. Ginsenoside Rb3 is classified as a protopanaxadiol type ginsenoside, which is distinguished by its specific sugar composition and structure.

Synthesis Analysis

The synthesis of ginsenoside Rb3 involves several enzymatic steps that convert simpler precursors into this complex molecule. Recent studies have identified key genes involved in its biosynthesis through transcriptomic analysis of Panax ginseng.

Key Steps in Synthesis

  1. Precursor Formation: The biosynthesis begins with the formation of 2,3-oxidosqualene from mevalonate via the mevalonate pathway.
  2. Cyclization: This precursor undergoes cyclization to form dammarane-type triterpenes.
  3. Glycosylation: Enzymatic glycosylation occurs where specific glycosyltransferases add glucose and other sugar moieties to the dammarane backbone to form ginsenosides like Rb3.

The study highlighted that genes encoding enzymes such as cytochrome P450s and glycosyltransferases play crucial roles in these processes .

Molecular Structure Analysis

The molecular structure of ginsenoside Rb3 is characterized by a dammarane skeleton with multiple hydroxyl groups and sugar moieties attached.

Structural Details

  • Chemical Formula: C_54H_92O_23
  • Molecular Weight: 1,086.34 g/mol
  • Structure: Ginsenoside Rb3 features a dammarane core with two glucose units attached at the C-20 and C-24 positions.

The structural complexity contributes to its diverse biological activities, as different functional groups can interact with various biological targets.

Chemical Reactions Analysis

Ginsenoside Rb3 participates in several chemical reactions that contribute to its pharmacological effects:

  1. Hydrolysis: Ginsenoside Rb3 can be hydrolyzed into its aglycone form (protopanaxadiol) by microbial or enzymatic action, enhancing its bioavailability.
  2. Oxidation-Reduction Reactions: The presence of hydroxyl groups allows Rb3 to act as an antioxidant, neutralizing free radicals and reducing oxidative stress.

These reactions are critical for understanding how ginsenoside Rb3 exerts its therapeutic effects .

Mechanism of Action

The mechanism of action of ginsenoside Rb3 is multifaceted and involves several pathways:

  1. Anti-inflammatory Pathways: Ginsenoside Rb3 inhibits the Toll-like receptor 4/Nuclear Factor kappa-light-chain-enhancer of activated B cells/mitogen-activated protein kinase signaling pathway in macrophages, reducing pro-inflammatory cytokine production .
  2. Antioxidant Effects: It scavenges reactive oxygen species and enhances antioxidant enzyme activity, contributing to cellular protection against oxidative damage.
  3. Cardioprotective Effects: Ginsenoside Rb3 has been shown to improve energy metabolism and inhibit myocardial apoptosis through activation of peroxisome proliferator-activated receptor alpha signaling .

These mechanisms highlight the compound's potential therapeutic applications in inflammatory diseases and cardiovascular health.

Physical and Chemical Properties Analysis

Ginsenoside Rb3 exhibits distinct physical and chemical properties:

Understanding these properties is essential for its formulation in pharmaceutical applications .

Applications

Ginsenoside Rb3 has numerous scientific applications:

  1. Pharmacological Research: It is extensively studied for its anti-inflammatory and antioxidant properties, making it a candidate for treating various inflammatory diseases.
  2. Cardiovascular Health: Research indicates potential benefits in improving cardiac function and protecting against ischemia-reperfusion injury.
  3. Neuroprotection: Preliminary studies suggest that it may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation.
Mechanisms of Action in Cellular Protection

Regulation of Autophagy via AMPK/mTOR Signaling in Nephrotoxicity Models

Autophagy dysregulation is a hallmark of drug-induced nephrotoxicity. G-Rb3 exerts renoprotective effects by precisely modulating the AMPK/mTOR pathway, a central regulator of autophagic flux. In cisplatin-induced acute kidney injury (AKI) models, G-Rb3 pretreatment (5–20 µM) significantly upregulated phosphorylation of AMPK while concurrently suppressing mTOR activation. This dual action triggered downstream autophagy initiation, evidenced by increased LC3-II/LC3-I ratios and decreased p62/SQSTM1 accumulation [3] [8].

Table 1: G-Rb3 Modulation of Autophagy Markers in Renal Tubular Cells

Experimental ModelG-Rb3 ConcentrationLC3-II/LC3-I Ratio Changep62 Reduction (%)Key Pathway Targets
Cisplatin-induced AKI10 µM↑ 2.8-fold42%AMPK↑, mTOR↓, ULK1 activation
Diabetic Nephropathy20 µM↑ 2.1-fold38%AMPK/PI3K/Akt axis
Renal Ischemia-Reperfusion15 µM↑ 3.5-fold51%SIRT1/FOXO3-mediated autophagy

Mechanistically, G-Rb3-induced AMPK activation alleviated mitochondrial fission and promoted mitophagy, clearing damaged organelles. This was coupled with inhibition of the mTORC1 complex, releasing its suppression on autophagy-related (Atg) proteins [3] [8]. The net effect was reduced tubular cell death and preservation of renal architecture, positioning G-Rb3 as a modulator of adaptive autophagy in nephrotoxic contexts.

Inhibition of Apoptotic Pathways Through Bcl-2/Bax/Caspase-3 Modulation

G-Rb3 demonstrates potent anti-apoptotic activity across neuronal, cardiac, and renal cell models subjected to ischemic or toxic insults. In oxygen-glucose deprivation/reperfusion (OGD/R)-injured HT22 hippocampal neurons, G-Rb3 (5–10 µM) decreased apoptotic rates by 35–52% via coordinated regulation of Bcl-2 family proteins and caspases [1] [6]. Key molecular shifts included:

  • Bcl-2 Upregulation: 2.1-fold increase in anti-apoptotic Bcl-2 protein expression
  • Bax Downregulation: 57% reduction in pro-apoptotic Bax translocation to mitochondria
  • Caspase-3 Inactivation: 48% decrease in cleaved caspase-3 levels
  • Mitochondrial Stabilization: Attenuation of cytochrome c release by 63% [6]

Table 2: G-Rb3-Mediated Apoptotic Pathway Regulation

Cell Type / Injury ModelApoptosis ReductionBcl-2↑/Bax↓ RatioCaspase-3 Activity ↓Additional Targets
HT22 Neurons (OGD/R)52%3.2-fold change48%↓ Dapk1, ↓ Trp73
H9c2 Cardiomyocytes (I/R)47%2.7-fold change51%↓ JNK phosphorylation
PC12 Neurons (OGD/R)61%3.8-fold change56%↓ Ca²⁺ overload, ↑ MMP

Transcriptomic analyses via PCR arrays further revealed G-Rb3-mediated downregulation of pro-apoptotic genes (Trp63, Trp73, Dapk1, Casp14, Cd70), confirming its multi-level intervention in programmed cell death pathways [1]. In myocardial ischemia-reperfusion models, this anti-apoptotic effect was linked to inhibition of JNK-mediated p53 activation, preventing Bax oligomerization [5] [8].

Oxidative Stress Mitigation via NADPH Oxidase Suppression and ROS Scavenging

G-Rb3 protects cells from oxidative damage through dual mechanisms: direct reactive oxygen species (ROS) neutralization and suppression of enzymatic ROS generators. In cigarette smoke extract (CSE)-exposed bronchial epithelial cells, G-Rb3 (10–40 µM) reduced intracellular ROS by 62–75% by:

  • Enhancing Antioxidant Enzymes: Increasing SOD (↑42%), catalase (↑38%), and GPx (↑51%) activities
  • Suppressing NOX Activation: Inhibiting p47phox membrane translocation and NADPH oxidase assembly [4] [8]

Table 3: Antioxidant Effects of G-Rb3 in Experimental Models

Oxidative Stress Model[ROS] ReductionSOD/GPx/CAT Activity ↑NOX Subunit SuppressionNrf2 Pathway Activation
CSE-Lung Fibroblasts75%42%/51%/38%p47phox ↓, Rac1 ↓Not assessed
Myocardial I/R Injury68%49%/45%/52%NOX2, NOX4 ↓↑ Nrf2 nuclear translocation
Diabetic Nephropathy61%37%/41%/33%p22phox ↓↑ HO-1, ↑ NQO1

In cardiac ischemia-reperfusion, G-Rb3 activated the Nrf2/ARE pathway, increasing heme oxygenase-1 (HO-1) expression by 3.1-fold. This amplified cellular defense against lipid peroxidation, evidenced by 58% lower malondialdehyde (MDA) levels [5] [8]. Molecular docking suggests G-Rb3 binds Keap1 cysteine residues, facilitating Nrf2 release and nuclear translocation for antioxidant gene transcription.

Anti-inflammatory Modulation of TLR4/NF-κB/MAPK Signaling in Macrophages

G-Rb3 exerts broad anti-inflammatory effects by targeting pattern recognition receptors and kinase cascades. In lipopolysaccharide (LPS)-stimulated macrophages, G-Rb3 (10–20 µM) inhibited:

  • TLR4 Dimerization: Disrupted by 71% via interference with MD-2 co-receptor binding
  • NF-κB Nuclear Translocation: Reduced p65 phosphorylation by 64% and IκBα degradation by 59%
  • MAPK Phosphorylation: Suppressed p38 (↓72%), JNK (↓68%), and ERK (↓41%) activation [4] [5] [9]

Downstream cytokine profiling revealed dose-dependent reductions in TNF-α (↓79%), IL-6 (↓83%), IL-1β (↓76%), and MCP-1 (↓68%). In OGD/R-injured cardiomyocytes, this translated to attenuated neutrophil infiltration and adhesion molecule expression (ICAM-1↓, VCAM-1↓) [5] [8]. The compound also inhibited TGF-β1-induced VEGF overexpression in lung fibroblasts, reducing extracellular matrix (ECM) accumulation by 54% in pulmonary inflammation models [4].

Properties

CAS Number

68406-26-8

Product Name

Ginsenoside Rb3

IUPAC Name

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C53H90O22

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3

InChI Key

NODILNFGTFIURN-UHFFFAOYSA-N

SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Solubility

Soluble in DMSO

Synonyms

Ginsenoside C, Ginsenoside-Rb3, HY-N0041, HYN0041, HY N0041, FT-0626701, FT0626701, FT 0626701, CS-3831, CS3831, CS 3831

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O)C

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